molecular formula C22H36O3S B14345678 3-(4-Methylbenzene-1-sulfonyl)pentadecanal CAS No. 92610-45-2

3-(4-Methylbenzene-1-sulfonyl)pentadecanal

Cat. No.: B14345678
CAS No.: 92610-45-2
M. Wt: 380.6 g/mol
InChI Key: BBZZLJVXDJUOQD-UHFFFAOYSA-N
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Description

3-(4-Methylbenzene-1-sulfonyl)pentadecanal is an organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a long aliphatic chain ending in an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylbenzene-1-sulfonyl)pentadecanal typically involves the following steps:

    Aldehyde Formation: The aliphatic chain with an aldehyde group can be synthesized separately and then attached to the sulfonylated benzene ring through a series of coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 3-(4-Methylbenzene-1-sulfonyl)pentadecanoic acid.

    Reduction: 3-(4-Methylbenzene-1-sulfonyl)pentadecanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methylbenzene-1-sulfonyl)pentadecanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)pentadecanal involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The aldehyde group can form covalent bonds with amino groups in proteins, potentially altering their function.

Comparison with Similar Compounds

    4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of 3-(4-Methylbenzene-1-sulfonyl)pentadecanal.

    3-(4-Methylbenzene-1-sulfonyl)pentadecanoic acid: The oxidized form of the compound.

    3-(4-Methylbenzene-1-sulfonyl)pentadecanol: The reduced form of the compound.

Uniqueness: this compound is unique due to the combination of its sulfonyl and aldehyde functional groups, which confer distinct chemical reactivity and potential applications. Its long aliphatic chain also contributes to its unique properties compared to shorter-chain analogs.

Properties

CAS No.

92610-45-2

Molecular Formula

C22H36O3S

Molecular Weight

380.6 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonylpentadecanal

InChI

InChI=1S/C22H36O3S/c1-3-4-5-6-7-8-9-10-11-12-13-21(18-19-23)26(24,25)22-16-14-20(2)15-17-22/h14-17,19,21H,3-13,18H2,1-2H3

InChI Key

BBZZLJVXDJUOQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CC=O)S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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